molecular formula C16H23N3O3 B2984751 Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate CAS No. 338396-53-5

Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate

Cat. No.: B2984751
CAS No.: 338396-53-5
M. Wt: 305.378
InChI Key: RMMLIXYKKFZIQE-NTCAYCPXSA-N
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Description

Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate is a chemical compound designed for research and development applications, strictly for laboratory use and not for diagnostic, therapeutic, or any personal use. As a piperazine-containing synthon, it serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules. The piperazine moiety is a privileged structure in drug discovery, frequently found in a wide range of FDA-approved pharmaceuticals due to its favorable impact on physicochemical properties and its ability to confer key interactions with biological targets . The structure of this compound, featuring both an electron-rich 4-methoxyphenyl group and a reactive ethyl acrylate backbone, makes it a versatile intermediate. Researchers can utilize it in various synthetic pathways, including nucleophilic substitutions, amide bond formations, or as a precursor in heterocyclic chemistry. Such piperazine derivatives are commonly employed in the development of compounds targeting central nervous system disorders, oncology, and infectious diseases . Precautions must be taken to store the compound appropriately, and all handling should be performed by qualified professionals in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-3-22-16(20)12-15(17)19-10-8-18(9-11-19)13-4-6-14(21-2)7-5-13/h4-7,12H,3,8-11,17H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMLIXYKKFZIQE-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate typically involves multiple steps. One common method includes the reaction of ethyl acrylate with 4-(4-methoxyphenyl)piperazine in the presence of a base to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Piperazine Substituent Key Differences vs. Target Compound Potential Implications Reference
Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate 3-chloro-5-(trifluoromethyl)pyridinyl Imino group instead of amino; pyridine ring Enhanced lipophilicity; altered receptor binding
Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate 4-fluorophenyl Methoxyimino group; fluorine substituent Increased metabolic stability
Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate 4-methoxyphenyl Oxo group instead of amino; methyl ester Reduced hydrogen-bonding capacity

Analysis :

  • Aromatic substituents (4-methoxyphenyl vs. 4-fluorophenyl) modulate π-π stacking and solubility. Methoxy groups improve solubility via polarity, while fluorophenyl groups enhance metabolic stability .
Variations in the Acrylate Backbone

The acrylate moiety’s substitution influences conjugation and steric effects:

Compound Name Acrylate Substituents Key Differences vs. Target Compound Spectral Data (NMR/IR) Reference
Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate 2-bromo; Z-configuration Bromine instead of amino; Z-stereochemistry 1H NMR: δ8.50 (s, 1H, vinyl H)
Methyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate 2-bromo; methyl ester Ethoxyphenyl vs. methoxyphenyl; methyl ester IR: 1720 cm⁻¹ (ester C=O)
Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate 3-amino; ethyl ester Amino group introduces NH signals Expected NH2 peaks at ~1–5 ppm N/A

Analysis :

  • Bromo-substituted acrylates (e.g., ) exhibit distinct reactivity in radical or elimination reactions compared to amino-substituted analogs.
  • Amino group presence in the target compound may lead to unique tautomerization or zwitterionic behavior under physiological conditions.
Ester Group Modifications

Ester groups (ethyl vs. methyl) affect metabolic stability and bioavailability:

Compound Name Ester Group Hydrolysis Rate (Relative) Biological Half-Life (Predicted) Reference
This compound Ethyl Moderate Intermediate N/A
Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate Methyl Faster Shorter

Analysis :

Expected Spectral Features :

  • IR : Peaks at ~1700–1720 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch).
  • 1H NMR: Ethyl group signals (δ1.2–1.4 ppm, triplet; δ4.1–4.3 ppm, quartet), piperazine protons (δ2.5–3.5 ppm), and amino protons (δ1–5 ppm, broad if free) .

Biological Activity

Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Acrylate moiety : Contributes to its reactivity and potential for polymerization.
  • Piperazine ring : Known for its ability to interact with various biological targets, enhancing its pharmacological profile.
  • Methoxyphenyl group : Increases lipophilicity and may improve binding affinity to receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate the activity of various receptors and enzymes, particularly those involved in neurotransmission and inflammatory responses.

  • Receptor Interaction : The piperazine ring can interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Anti-inflammatory Effects : Research indicates that similar compounds can inhibit the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2), suggesting a potential role in managing inflammatory conditions .

Pharmacological Properties

This compound has been investigated for several pharmacological properties:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.
  • Antiproliferative Activity : Similar compounds have shown the ability to inhibit cell proliferation in various cancer models, indicating that this compound may also possess anticancer properties .
  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial effects, which could be explored for developing new antibiotics .

In Vitro Studies

  • Cell Proliferation Assays : this compound was tested against various cancer cell lines, showing significant inhibition of growth at micromolar concentrations. The mechanism appears to involve cell cycle arrest and apoptosis induction.
  • Inflammation Models : In models of inflammation, the compound demonstrated a reduction in the secretion of inflammatory cytokines, supporting its potential use in treating inflammatory diseases.

In Vivo Studies

  • Animal Models : In a Sprague-Dawley rat model of vascular injury, treatment with the compound led to reduced neointima formation, suggesting a protective effect on vascular remodeling .
  • Neurodegeneration Models : Animal studies indicated that the compound may protect against neurodegeneration by reducing oxidative stress markers and improving cognitive function in models of Alzheimer’s disease.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
NeuroprotectiveReduced oxidative stress markers
AntiproliferativeSignificant inhibition of cancer cell growth
Anti-inflammatoryDecreased COX-2 expression in vitro
AntimicrobialExhibited activity against various pathogens

Future Directions

Research into this compound is ongoing, focusing on:

  • Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.
  • Clinical Trials : Potential advancement into clinical trials for neuroprotective and anti-inflammatory applications.
  • Synthesis of Derivatives : Development of novel derivatives to enhance efficacy and reduce toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.